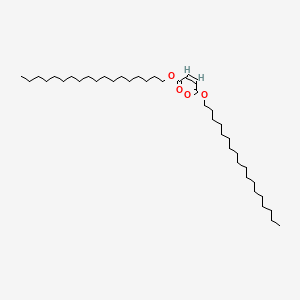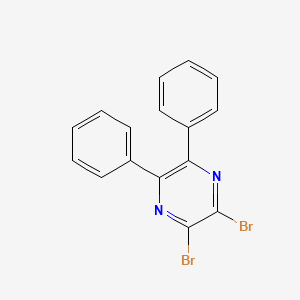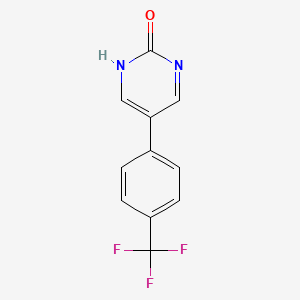
6-Bromo-4'-chloroflavone
描述
6-Bromo-4’-chloroflavone is a halogenated flavonoid with the molecular formula C15H8BrClO2 and a molecular weight of 335.58 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the flavone backbone, which is a common structure in many naturally occurring flavonoids.
作用机制
Target of Action
Flavonoids, the family to which this compound belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of cell signaling pathways .
Biochemical Pathways
Flavonoids are known to modulate several key biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .
Result of Action
Flavonoids are known to exert a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4’-chloroflavone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
生化分析
Biochemical Properties
6-Bromo-4’-chloroflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. 6-Bromo-4’-chloroflavone has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, it interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
6-Bromo-4’-chloroflavone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Bromo-4’-chloroflavone induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. It also modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase. Furthermore, 6-Bromo-4’-chloroflavone affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby altering the energy production pathways in cells .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-4’-chloroflavone involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of enzyme activity, particularly cytochrome P450 enzymes, which affects the metabolism of various compounds. Additionally, 6-Bromo-4’-chloroflavone interacts with transcription factors, modulating gene expression and leading to changes in cellular processes. It also exhibits antioxidant properties by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of 6-Bromo-4’-chloroflavone have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. At lower doses, 6-Bromo-4’-chloroflavone has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
6-Bromo-4’-chloroflavone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-Bromo-4’-chloroflavone, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of 6-Bromo-4’-chloroflavone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to different cellular compartments. The localization and accumulation of 6-Bromo-4’-chloroflavone within specific tissues and organs depend on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 6-Bromo-4’-chloroflavone plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, 6-Bromo-4’-chloroflavone can accumulate in the mitochondria, where it interacts with mitochondrial proteins and affects mitochondrial function. Similarly, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin .
准备方法
The synthesis of 6-Bromo-4’-chloroflavone typically involves the halogenation of flavone derivatives. One common method is the bromination and chlorination of flavone using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process . Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity of the final product .
化学反应分析
6-Bromo-4’-chloroflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydroflavones using reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-Bromo-4’-chloroflavone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
相似化合物的比较
6-Bromo-4’-chloroflavone can be compared with other halogenated flavonoids such as:
- 2’-Bromo-6-chloroflavone
- 6-Bromo-2’-chloroflavone
- 8-Bromo-6-chloroflavone
These compounds share similar structural features but differ in the position of halogen atoms, which can influence their chemical reactivity and biological activity. For instance, 8-Bromo-6-chloroflavone has shown promising results as a bactericidal agent, highlighting the importance of halogen position in determining the compound’s properties .
属性
IUPAC Name |
6-bromo-2-(4-chlorophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJUZJFROHCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351006 | |
| Record name | 6-BROMO-4'-CHLOROFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75767-99-6 | |
| Record name | 6-BROMO-4'-CHLOROFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)
![1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene](/img/structure/B3056904.png)
![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)





![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)


![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)

